

An In-depth Technical Guide to 2-Chloroethyl Acetate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chloroethyl acetate

Cat. No.: B146320

[Get Quote](#)

CAS Number: 542-58-5

This technical guide provides a comprehensive overview of **2-Chloroethyl acetate**, a significant bifunctional chemical intermediate. Targeted at researchers, scientists, and professionals in drug development, this document delves into its chemical and physical properties, synthesis, and reactivity, alongside detailed experimental protocols and safety information.

Physicochemical and Spectroscopic Properties

2-Chloroethyl acetate, also known as acetic acid 2-chloroethyl ester, is a colorless to light yellow liquid.^[1] It is recognized for its role as a biochemical tool in proteomics research and as a versatile intermediate in pharmaceutical synthesis.^{[2][3]}

Table 1: Physicochemical Properties of 2-Chloroethyl Acetate

Property	Value	Reference(s)
CAS Number	542-58-5	[2]
Molecular Formula	C ₄ H ₇ ClO ₂	[2]
Molecular Weight	122.55 g/mol	[2]
Density	1.16 g/cm ³	[4] [5]
Boiling Point	145 °C	[4] [5]
Flash Point	54 °C	[4] [6]
Refractive Index	1.42	[6] [7]
Water Solubility	Insoluble	[4] [6]
Solubility in other solvents	Soluble in Alcohol	[6] [7]

Table 2: Spectroscopic Data for 2-Chloroethyl Acetate

Spectroscopic Technique	Key Features and Peaks	Reference(s)
¹ H NMR	Expected signals include a singlet for the acetyl methyl protons and two triplets for the ethylene protons.	[8]
¹³ C NMR	Expected signals for the methyl carbon, carbonyl carbon, and the two ethylene carbons.	[9]
FTIR	A characteristic sharp band for the carbonyl group (C=O) stretching vibration is expected around 1740 cm ⁻¹ .	[3]
Mass Spectrometry	Molecular ion peak (M ⁺) at m/z 122. Key fragments would include peaks corresponding to the loss of the chloroethyl group and the acetyl group.	[8]

Synthesis and Purification

While specific literature detailing the synthesis of **2-chloroethyl acetate** is not abundant, a plausible and efficient method is the esterification of 2-chloroethanol with acetic acid or its anhydride, a common reaction in organic synthesis.

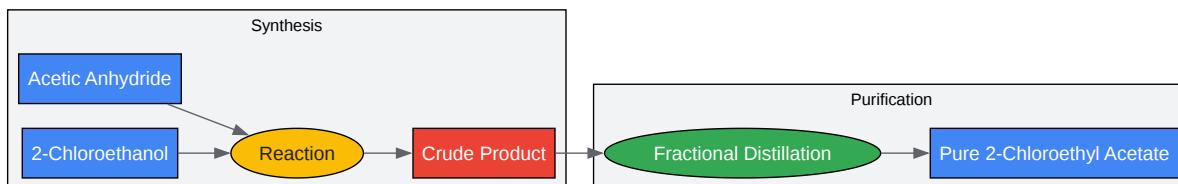
Experimental Protocol: Synthesis of 2-Chloroethyl Acetate

Materials:

- 2-Chloroethanol
- Acetic anhydride
- Sulfuric acid (catalyst)

- Sodium bicarbonate solution (saturated)
- Anhydrous magnesium sulfate
- Round-bottom flask
- Reflux condenser
- Separatory funnel
- Distillation apparatus

Procedure:


- In a round-bottom flask, combine one molar equivalent of 2-chloroethanol with 1.2 molar equivalents of acetic anhydride.
- Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
- Attach a reflux condenser and heat the mixture to reflux for 2-3 hours.
- After cooling to room temperature, carefully pour the reaction mixture into a separatory funnel containing a saturated sodium bicarbonate solution to neutralize the excess acid.
- Extract the aqueous layer with a suitable organic solvent, such as diethyl ether.
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

Experimental Protocol: Purification by Fractional Distillation

Procedure:

- Set up a fractional distillation apparatus.

- The crude **2-chloroethyl acetate** is heated in the distillation flask.
- Collect the fraction that distills at approximately 145 °C, which corresponds to the boiling point of **2-chloroethyl acetate**.^{[4][5]}

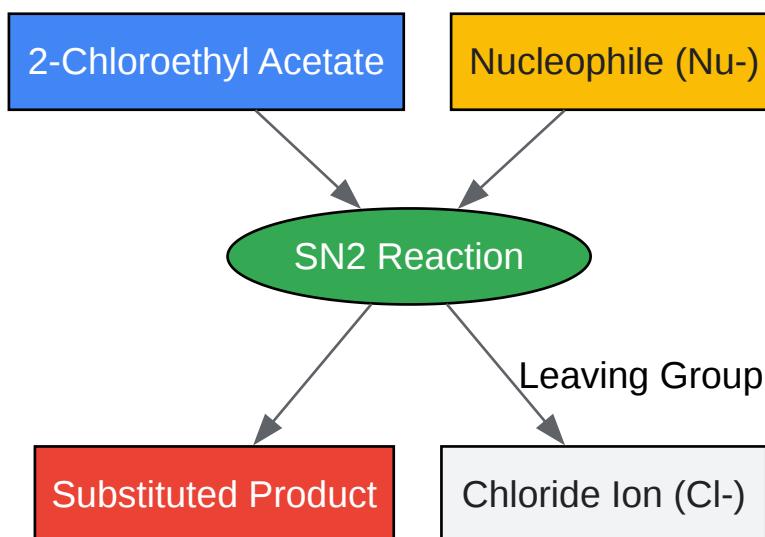
[Click to download full resolution via product page](#)

Caption: Synthesis and Purification Workflow for **2-Chloroethyl Acetate**.

Chemical Reactivity and Applications

2-Chloroethyl acetate's reactivity is primarily dictated by the electrophilic nature of the carbon atom bonded to the chlorine and the ester functional group.

Nucleophilic Substitution


The chlorine atom serves as a good leaving group, making the adjacent carbon susceptible to nucleophilic attack. This S_N2 reactivity is a cornerstone of its utility in organic synthesis, allowing for the introduction of the 2-acetoxyethyl group into various molecules.

Hydrolysis

The ester group can undergo hydrolysis under both acidic and basic conditions to yield 2-chloroethanol and acetic acid or its corresponding salt.^[6] The kinetics of hydrolysis for chloro-substituted alkyl acetates have been studied, indicating that the reaction proceeds via different mechanisms depending on the reaction conditions.^[6]

Applications in Pharmaceutical and Chemical Research

2-Chloroethyl acetate is a valuable building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).^[2] Its bifunctional nature allows for sequential or orthogonal chemical modifications. In the realm of chemical proteomics, it can be used as a probe to study protein interactions and functions.^{[3][10]}

[Click to download full resolution via product page](#)

Caption: Nucleophilic Substitution Reaction of **2-Chloroethyl Acetate**.

Analytical Methods

The purity and identity of **2-chloroethyl acetate** can be determined using standard analytical techniques.

Experimental Protocol: GC-MS Analysis

Instrumentation:

- Gas chromatograph coupled with a mass spectrometer (GC-MS).
- A non-polar capillary column, such as one with a 100% dimethylpolysiloxane stationary phase, is suitable.

Procedure:

- Sample Preparation: Prepare a dilute solution of **2-chloroethyl acetate** in a volatile organic solvent like n-hexane.[11]
- Injection: Inject a small volume (e.g., 1 μ L) of the sample into the GC inlet.
- GC Separation: Employ a suitable temperature program to separate the components of the sample. A typical program might start at a low temperature and ramp up to a higher temperature to ensure the elution of all components.
- MS Detection: As the components elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a molecular fingerprint that can be used to identify the compound by comparing it to a spectral library.

Safety and Handling

2-Chloroethyl acetate is a hazardous chemical and must be handled with appropriate safety precautions.

Table 3: Hazard and Safety Information for **2-Chloroethyl Acetate**

Hazard Category	GHS Hazard Statements	Precautionary Statements	Reference(s)
Flammability	H226: Flammable liquid and vapor.	P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. P233: Keep container tightly closed. P240: Ground/bond container and receiving equipment. P241: Use explosion-proof electrical/ventilating/lig hting equipment. P242: Use only non-sparking tools. P243: Take precautionary measures against static discharge.	[6][7]
Acute Toxicity (Oral)	H300: Fatal if swallowed.	P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P310 + P330: IF SWALLOWED: Immediately call a POISON CENTER/doctor. Rinse mouth.	[6][7]
General Handling	-	Wear protective gloves/protective	[7]

clothing/eye
protection/face
protection. Store in a
well-ventilated place.
Keep cool.

Upon thermal decomposition, **2-chloroethyl acetate** may emit highly toxic fumes of hydrogen chloride.[\[12\]](#) It is incompatible with strong oxidizing agents and strong bases.[\[13\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. spectrabase.com [spectrabase.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. CN101844978A - Synthesis method of 2-(2-chloroethoxy) acetic acid - Google Patents [patents.google.com]
- 5. Ethyl 2-chloroacetooacetate synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. ekwan.github.io [ekwan.github.io]
- 8. benchchem.com [benchchem.com]
- 9. Mechanistic insights into the hydrolysis of 2-chloroethyl ethyl sulfide: the expanded roles of sulfonium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bot Verification [rasayanjournal.co.in]
- 12. Ethyl chloroacetate | C4H7ClO2 | CID 7751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. ia800302.us.archive.org [ia800302.us.archive.org]

- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Chloroethyl Acetate]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b146320#2-chloroethyl-acetate-cas-number-and-properties\]](https://www.benchchem.com/product/b146320#2-chloroethyl-acetate-cas-number-and-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com